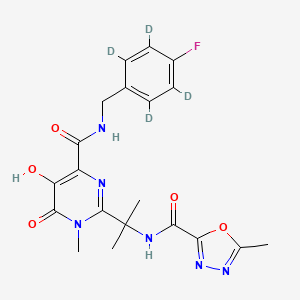
Raltegravir-d4
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Raltegravir-d4 is a deuterated form of raltegravir, an antiretroviral drug used to treat HIV-1 infections. Raltegravir was the first integrase inhibitor approved for clinical use, and it works by inhibiting the HIV integrase enzyme, which is essential for viral replication. The deuterated form, this compound, is used in scientific research to study the pharmacokinetics and metabolism of raltegravir.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of raltegravir involves several steps, including the selective N-methylation of a pyrimidone intermediate. The process typically starts with the preparation of the pyrimidone intermediate, followed by N-alkylation, amidation, and desilylation. The final product is obtained through a series of purification steps .
Industrial Production Methods: Industrial production of raltegravir involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of specific reagents and catalysts to achieve selective reactions and minimize by-products. The final product is subjected to rigorous quality control measures to ensure its efficacy and safety .
化学反应分析
Types of Reactions: Raltegravir undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its metabolism and elimination from the body.
Common Reagents and Conditions: Common reagents used in the reactions of raltegravir include oxidizing agents, reducing agents, and nucleophiles. The reactions are typically carried out under controlled conditions to ensure the desired products are formed.
Major Products Formed: The major products formed from the reactions of raltegravir include its metabolites, which are primarily formed through glucuronidation. These metabolites are then excreted from the body .
科学研究应用
Raltegravir-d4 is used extensively in scientific research to study the pharmacokinetics and metabolism of raltegravir. It is used in various analytical techniques, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), to quantify the concentration of raltegravir in biological samples. This helps researchers understand the drug’s absorption, distribution, metabolism, and excretion (ADME) properties .
In addition to its use in pharmacokinetic studies, this compound is also used in drug interaction studies to evaluate the potential interactions between raltegravir and other drugs. This is crucial for optimizing HIV treatment regimens and minimizing adverse effects .
作用机制
Raltegravir inhibits the HIV integrase enzyme, preventing the viral genome from being incorporated into the human genome. This inhibition blocks the replication of the virus and reduces the viral load in the patient’s body. Raltegravir is primarily metabolized by glucuronidation, which involves the addition of glucuronic acid to the drug molecule, making it more water-soluble and easier to excrete .
相似化合物的比较
Raltegravir belongs to a class of drugs known as integrase strand transfer inhibitors (INSTIs). Other drugs in this class include elvitegravir, dolutegravir, and bictegravir. While all these drugs inhibit the HIV integrase enzyme, they differ in their pharmacokinetic properties, resistance profiles, and side effects. For example, dolutegravir has a longer half-life compared to raltegravir, allowing for once-daily dosing .
Raltegravir is unique in its rapid onset of action and its ability to be used in combination with other antiretroviral drugs to achieve a potent and sustained antiretroviral effect. it may be less effective against certain raltegravir-resistant HIV strains compared to newer INSTIs .
Similar Compounds
- Elvitegravir
- Dolutegravir
- Bictegravir
- Cabotegravir
These compounds share a similar mechanism of action but have distinct pharmacokinetic and pharmacodynamic profiles, making them suitable for different clinical scenarios .
属性
IUPAC Name |
N-[2-[5-hydroxy-1-methyl-6-oxo-4-[(2,3,5,6-tetradeuterio-4-fluorophenyl)methylcarbamoyl]pyrimidin-2-yl]propan-2-yl]-5-methyl-1,3,4-oxadiazole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21FN6O5/c1-10-25-26-17(32-10)16(30)24-20(2,3)19-23-13(14(28)18(31)27(19)4)15(29)22-9-11-5-7-12(21)8-6-11/h5-8,28H,9H2,1-4H3,(H,22,29)(H,24,30)/i5D,6D,7D,8D |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZFFBEXEKNGXKS-KDWZCNHSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(O1)C(=O)NC(C)(C)C2=NC(=C(C(=O)N2C)O)C(=O)NCC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1CNC(=O)C2=C(C(=O)N(C(=N2)C(C)(C)NC(=O)C3=NN=C(O3)C)C)O)[2H])[2H])F)[2H] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21FN6O5 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.4 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
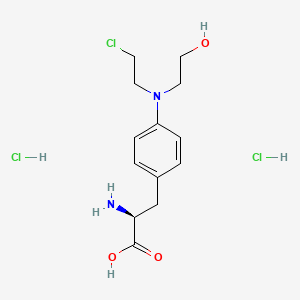
![(1'R,2R,3S,4'S,6S,8'R,10'Z,12'S,13'S,14'Z,20'R,21'R,24'S)-2-[(2S)-butan-2-yl]-12',21',24'-trihydroxy-3,11',13',22'-tetramethylspiro[2,3-dihydropyran-6,6'-3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene]-2'-one](/img/structure/B10814130.png)
![8-Oxo-8-(1,2,5-trimethylspiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-11-yl)oxyocta-2,4,6-trienoic acid](/img/structure/B10814134.png)
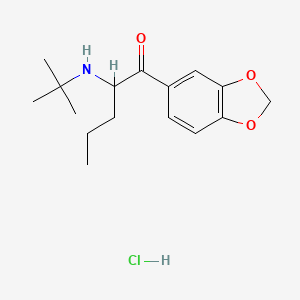

![(4R)-5-[[(3S,6R,9S,12S,15R,18S,21R,24R,25S)-21-[(2R)-butan-2-yl]-6,15-bis(hydroxymethyl)-25-methyl-9,12,18-tris(2-methylpropyl)-2,5,8,11,14,17,20,23-octaoxo-3-propan-2-yl-1-oxa-4,7,10,13,16,19,22-heptazacyclopentacos-24-yl]amino]-4-[[(2S)-2-(3-hydroxytetradecanoylamino)-4-methylpentanoyl]amino]-5-oxopentanoic acid](/img/structure/B10814144.png)
![(1R,4S,5'S,6R,6'R,8R,10Z,13R,14Z,20R,21E,24S)-6'-ethyl-24-hydroxy-21-hydroxyimino-5',11,13,22-tetramethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one](/img/structure/B10814148.png)

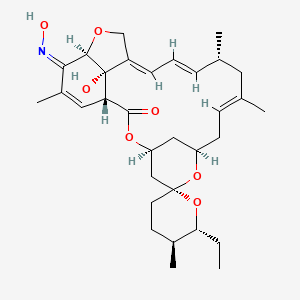

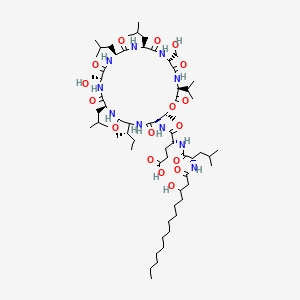
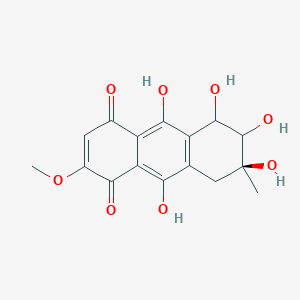
![(1'R,2R,3S,4'S,6S,8'R,10'E,12'S,13'S,14'E,16'E,20'R,21'R,24'S)-2-[(2S)-butan-2-yl]-12',21',24'-trihydroxy-3,11',13',22'-tetramethylspiro[2,3-dihydropyran-6,6'-3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene]-2'-one](/img/structure/B10814192.png)
![(2E,4E,6Z)-8-oxo-8-[(2R,7R,9R,11R)-1,2,5-trimethylspiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-11-yl]oxyocta-2,4,6-trienoic acid](/img/structure/B10814196.png)
